molecular formula C16H16ClNO2 B3933783 N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

Cat. No. B3933783
M. Wt: 289.75 g/mol
InChI Key: LIXNPDJPMCSMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide, also known as CMA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is its versatility. It can be used in a variety of lab experiments, including cell culture studies, animal models, and in vitro assays. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is also relatively easy to synthesize and purify. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. One area of research is the development of new painkillers based on the structure of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. Another area of research is the study of the anticancer properties of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential side effects.
In conclusion, N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit analgesic, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide and its potential side effects.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been used in various scientific research studies. One of the most significant applications of N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is in the field of medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-8-9-13(17)10-14(11)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNPDJPMCSMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.